Ptupb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

PTUPB, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, has been found to target multiple receptors in the body . The primary targets of this compound are COX-2 and sEH enzymes . These enzymes play crucial roles in inflammation and tumorigenesis . Additionally, this compound has been shown to target the epidermal growth factor receptor (EGFR) and hyaluronan-mediated motility receptor (HMMR) .

Mode of Action

This compound interacts with its targets, leading to a series of changes in cellular functions. It inhibits the activity of COX-2 and sEH enzymes, thereby reducing the production of pro-inflammatory mediators . This compound also suppresses the expression and activation of EGFR and its downstream kinases, ERK1/2 and AKT, indicating that the EGF/EGFR signaling pathway is a potential target . Moreover, this compound dramatically suppresses the expression of HMMR .

Biochemical Pathways

This compound affects several biochemical pathways. It decreases phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . This compound also modulates the arachidonic acid (ARA) pathway, which plays numerous roles in inflammation and tumorigenesis . Furthermore, this compound is involved in the regulation of the EGF/EGFR signaling pathway .

Pharmacokinetics

This compound is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

This compound has been shown to have significant effects on cellular and molecular levels. It inhibits cell proliferation and induces G1 phase cell cycle arrest . This compound also increases apoptosis and reduces tumor growth and angiogenesis . In addition, this compound has been found to alleviate pathological injury of lung tissues and reduce the infiltration of inflammatory cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound in treating antiangiogenic therapy-induced kidney damage was investigated in a study where the drug was administered to male Sprague–Dawley rats that were on a high-salt diet . The study found that this compound treatment attenuated the sorafenib-induced blood pressure elevation and mitigated sorafenib-induced proteinuria .

Analyse Biochimique

Biochemical Properties

PTUPB interacts with the enzymes sEH and COX-2, inhibiting their activity . This dual inhibition results in significant biochemical effects, including modulation of blood pressure, tissue remodeling, immunological inflammation, macrophage activation, and fibroblast proliferation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate blood pressure elevation induced by certain drugs . It also has the ability to reduce proteinuria, a condition characterized by an excess of serum proteins in the urine . Furthermore, this compound can potentiate the antitumor efficacy of cisplatin, a commonly used chemotherapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of sEH and COX-2 . These enzymes play crucial roles in the ARA pathway, which is involved in inflammation and tumorigenesis . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it can attenuate the elevation of blood pressure induced by certain drugs over a period of 56 days . It can also reduce proteinuria over the same period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to attenuate the elevation of blood pressure and reduce proteinuria in rats treated with certain drugs .

Metabolic Pathways

This compound is involved in the ARA pathway, where it interacts with the enzymes sEH and COX-2 . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du PTUPB implique plusieurs étapes, commençant par la préparation de la structure pyrazole centrale. Les étapes clés comprennent :

Formation du cycle pyrazole : Ceci est généralement réalisé par réaction de l'hydrazine avec une 1,3-dicétone.

Introduction des groupes phényle et trifluorométhyle : Ces groupes sont introduits par des réactions de substitution nucléophile.

Formation de la liaison urée : Ceci implique la réaction d'une amine avec un isocyanate.

Formation de la sulfonamide : La dernière étape implique la réaction du dérivé pyrazole avec un chlorure de sulfonyle.

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Les considérations clés comprennent :

Contrôle de la température : Maintenir des températures optimales pour assurer des réactions complètes.

Purification : Utiliser des techniques telles que la recristallisation et la chromatographie pour purifier le produit final.

Évolutivité : S'assurer que la voie de synthèse est évolutive pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le PTUPB subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des liaisons sulfonamide et urée.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent divers dérivés oxydés et réduits du this compound, ainsi que des produits substitués où les groupes sulfonamide ou urée ont été remplacés .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des enzymes hydrolase d'époxyde soluble et cyclooxygénase-2.

Biologie : Investigué pour ses effets sur les processus cellulaires tels que l'inflammation et l'apoptose.

Médecine : Exploré comme agent thérapeutique potentiel pour des affections telles que le cancer, l'inflammation et les maladies neurodégénératives.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans la découverte de médicaments .

Mécanisme d'action

Le this compound exerce ses effets en inhibant simultanément les enzymes hydrolase d'époxyde soluble et cyclooxygénase-2. Cette double inhibition conduit à :

Des niveaux accrus d'acides époxyéicosatriénoïques : Ce sont des molécules anti-inflammatoires et vasodilatatrices.

Des niveaux réduits de prostanoides inflammatoires : Ceci réduit l'inflammation et la douleur.

La modulation des voies de signalisation : Le this compound affecte les voies telles que MAPK/ERK et PI3K/AKT/mTOR, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose

Applications De Recherche Scientifique

PTUPB has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of soluble epoxide hydrolase and cyclooxygenase-2 enzymes.

Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.

Medicine: Explored as a potential therapeutic agent for conditions such as cancer, inflammation, and neurodegenerative diseases.

Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery .

Comparaison Avec Des Composés Similaires

Composés similaires

TNP-470 : Un autre inhibiteur double avec des effets antiprolifératifs similaires.

COX-2-IN-6 : Un inhibiteur sélectif de la cyclooxygénase-2 ayant des propriétés anti-inflammatoires.

Benoxaprofène : Un médicament anti-inflammatoire non stéroïdien qui inhibe les enzymes cyclooxygénase

Unicité du PTUPB

Le this compound est unique en raison de sa double inhibition à la fois de l'hydrolase d'époxyde soluble et de la cyclooxygénase-2. Cette double action offre un potentiel thérapeutique plus large que les composés qui n'inhibent que l'une de ces enzymes. De plus, le this compound a montré son efficacité dans divers modèles précliniques d'inflammation et de cancer, soulignant son potentiel en tant qu'agent thérapeutique polyvalent .

Propriétés

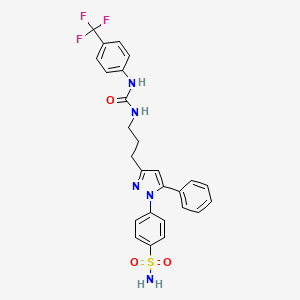

IUPAC Name |

1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEPEVFNTFMBAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)

![n-[(1-Methanesulfonylpiperidin-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2397838.png)

![1-(2,3-difluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2397839.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2397841.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)